![molecular formula C22H21NO6 B2797937 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 610764-44-8](/img/structure/B2797937.png)
2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a 3,4-dihydro-2H-benzo[b][1,4]dioxepin ring, a chromen-7-yl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement could be used for structural elucidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetamide group could influence its solubility in water, and the aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Antioxidant Activity
- A study focused on the antioxidant activity of new coumarin derivatives, which are structurally related to the compound . The research compared the antioxidant effects of these compounds with ascorbic acid, a known antioxidant (Kadhum et al., 2011).
Quantum Chemical Studies
- Another research involved the synthesis of new coumarins complemented by quantum chemical studies. This study used spectroscopic techniques and molecular orbital calculations to understand the properties of the synthesized compounds (Al-Amiery et al., 2016).
Inotropic Evaluation
- The synthesis and evaluation of certain derivatives, including the compound , were conducted for their positive inotropic effects. This involved measuring the effects on stroke volume in rabbit heart preparations (Xue‐Kun Liu et al., 2009).
Antibacterial Activity
- Research on the antibacterial effects and new derivatives of 4-hydroxy-chromen-2-one, closely related to the chemical structure of interest, were reported. The synthesized compounds showed significant antibacterial activity against various strains (Behrami & Dobroshi, 2019).
Synthesis and Characterization
- The preparation and characterization of related compounds were explored, focusing on their structural elucidation through various spectroscopic methods. This study contributes to understanding the chemical properties of these compounds (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Synthesis and Herbicidal Activity
- A study on the synthesis and herbicidal activity of related acetamide compounds was conducted. The focus was on designing safer and more efficacious herbicidal compounds (Huang Ming-zhi, 2007).
Mechanism of Action
Future Directions
Future research on this compound could involve further elucidation of its structure, synthesis, and reactivity, as well as investigation of its potential uses. For example, it could be studied for potential medicinal properties, given the presence of structural features common in many pharmaceuticals .
properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-13-8-15-19(10-18(13)29-12-21(23)24)28-11-16(22(15)25)14-4-5-17-20(9-14)27-7-3-6-26-17/h4-5,8-11H,2-3,6-7,12H2,1H3,(H2,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADHAAFJIWARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)N)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide |
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